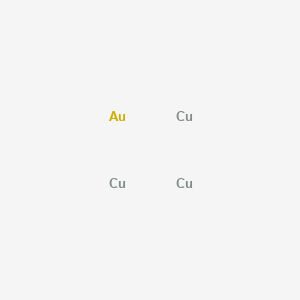
Copper;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper and gold are both transition metals that belong to Group 11 of the periodic table. These metals are known for their high thermal and electrical conductivity, malleability, and resistance to corrosion. When combined, copper and gold form various intermetallic compounds and alloys that exhibit unique properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper and gold compounds can be synthesized through various methods, including:
Direct Combination: Heating copper and gold together at high temperatures to form intermetallic compounds.
Chemical Reduction: Using reducing agents to convert copper and gold salts into their metallic forms, which then combine to form alloys.
Electrodeposition: Electrochemical methods to deposit copper and gold onto substrates, forming thin films or coatings.
Industrial Production Methods
In industrial settings, copper and gold alloys are typically produced through:
Smelting and Refining: Extracting copper and gold from their ores and then combining them in specific ratios to form alloys.
Powder Metallurgy: Mixing copper and gold powders and then compacting and sintering them to form solid materials.
Chemical Reactions Analysis
Types of Reactions
Copper and gold compounds undergo various chemical reactions, including:
Oxidation: Copper readily oxidizes to form copper oxide, while gold is resistant to oxidation.
Reduction: Both metals can be reduced from their ionic forms to their metallic states using reducing agents.
Substitution: Copper and gold can participate in substitution reactions where ligands or other atoms replace existing ones in their compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and bromine can oxidize copper, while gold requires stronger oxidizing agents like fluorine.
Reducing Agents: Hydrogen, carbon monoxide, and various metal hydrides can reduce copper and gold compounds.
Reaction Conditions: High temperatures and specific pH conditions are often required for these reactions.
Major Products
Copper Oxide: Formed from the oxidation of copper.
Gold Chloride: Formed from the reaction of gold with chlorine.
Copper-Gold Alloys: Formed from the direct combination of copper and gold.
Scientific Research Applications
Copper and gold compounds have numerous scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including coupling reactions and oxidation-reduction processes.
Biology: Copper and gold nanoparticles are used in bioimaging, biosensing, and as antimicrobial agents.
Medicine: Gold compounds are used in the treatment of rheumatoid arthritis and as anticancer agents. Copper compounds are explored for their potential in cancer therapy and as antimicrobial agents.
Industry: Copper-gold alloys are used in electronics, jewelry, and as conductive materials in various devices.
Mechanism of Action
The mechanism of action of copper and gold compounds involves:
Copper: Copper ions can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial and anticancer effects.
Gold: Gold compounds can inhibit thiol-containing enzymes, disrupt mitochondrial function, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Silver: Like copper and gold, silver is a Group 11 metal with high conductivity and antimicrobial properties.
Platinum: Platinum compounds are used in cancer therapy, similar to gold compounds.
Palladium: Palladium compounds are used as catalysts in various chemical reactions, similar to copper compounds.
Uniqueness
Copper and gold compounds are unique due to their combination of high conductivity, resistance to corrosion, and diverse applications in various fields. Their ability to form stable alloys and intermetallic compounds further enhances their versatility.
Properties
CAS No. |
12006-52-9 |
|---|---|
Molecular Formula |
AuCu3 |
Molecular Weight |
387.60 g/mol |
IUPAC Name |
copper;gold |
InChI |
InChI=1S/Au.3Cu |
InChI Key |
AGGWHAVEYSDJKE-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


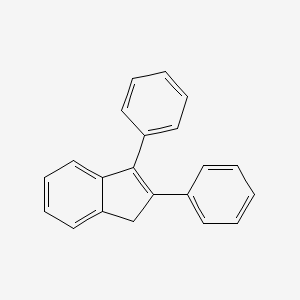
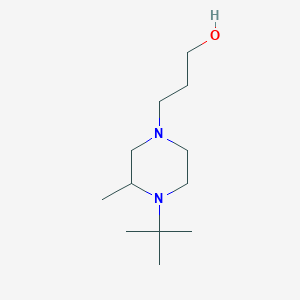
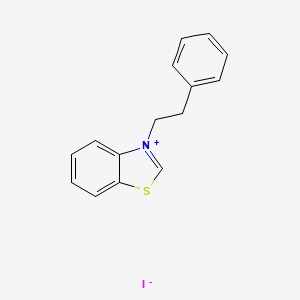
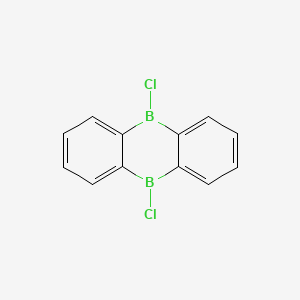
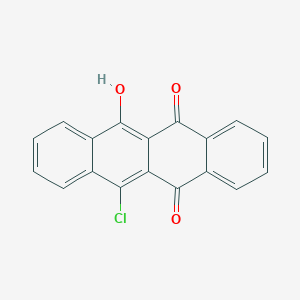
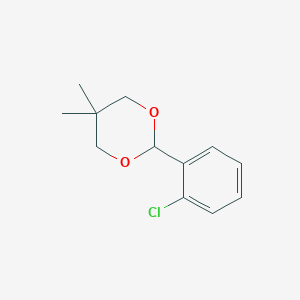
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

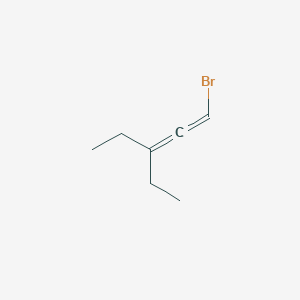
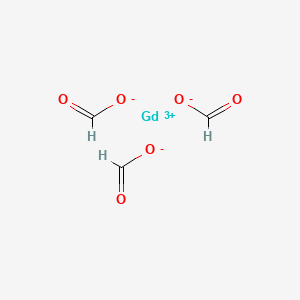


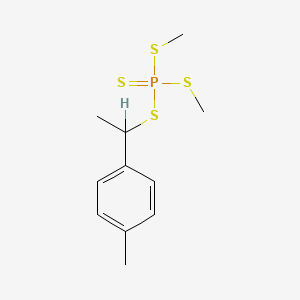
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
